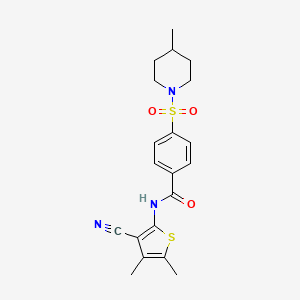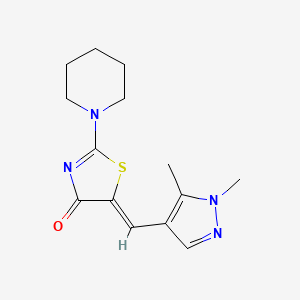
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound , N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide, appears to be a derivative of sulfonylamide, which is a class of compounds known for their various biological activities. While the specific compound is not directly mentioned in the provided papers, we can infer from the related structures and activities described that it may have potential as a pharmaceutical agent.
Synthesis Analysis
The synthesis of related compounds involves the resolution of nonsteroidal antiandrogens, as described in the first paper. The process includes chromatographic separation, hydrolysis, and oxidation to isolate the active enantiomer with the R absolute configuration . The second paper discusses the synthesis of 3-cyanopyridine-2-sulfonyl chlorides, which are precursors to N-substituted sulfonylamides, by oxidative chlorination and subsequent reaction with amines in an aqueous medium . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds includes a cyano group and a sulfonyl group attached to a heterocyclic ring, as seen in the compounds described in both papers . The presence of these functional groups is indicative of the compound's reactivity and potential interactions with biological targets.
Chemical Reactions Analysis
The chemical reactions involving related compounds include the elimination of a SO2 molecule during the isolation stage of 3-cyano-4,6-dimethylpyridine-2-sulfonyl chloride . This reaction suggests that the compound may also undergo similar reactions under certain conditions, which could be relevant for its stability and reactivity.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not detailed in the provided papers, we can infer from the structures of related compounds that it may possess certain characteristics. For example, the presence of a cyano group and a sulfonyl group could affect the compound's solubility, boiling point, and ability to form hydrogen bonds . These properties are crucial for the compound's behavior in biological systems and its potential as a drug candidate.
Wissenschaftliche Forschungsanwendungen
Pharmacological Significance of Sulfonamide Motifs
Sulfonamide motifs, such as those present in "N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide," play a critical role in the development of therapeutic agents due to their structural diversity and pharmacological properties. These compounds have been explored for their antimicrobial, anti-inflammatory, antiviral, anticonvulsant, antitubercular, antidiabetic, antileishmanial, carbonic anhydrase inhibitory, antimalarial, anticancer, and other medicinal effects. The development of new, less toxic, and highly active sulfonamide-containing analogs is a key research area in medicinal chemistry, indicating the ongoing potential for novel drug discovery and therapeutic applications (Zhao et al., 2018).
Environmental Impact and Human Health
Sulfonamides, including compounds structurally related to "N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide," have been noted for their presence in the environment, primarily due to agricultural activities. Their persistence can influence microbial populations, potentially affecting human health on a global scale. Although regulatory efforts have been made, the environmental presence of these compounds remains a concern, underscoring the need for further research and effective management strategies to mitigate potential risks (Baran et al., 2011).
Eigenschaften
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S2/c1-13-8-10-23(11-9-13)28(25,26)17-6-4-16(5-7-17)19(24)22-20-18(12-21)14(2)15(3)27-20/h4-7,13H,8-11H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXWSAVBPAVHSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C(=C(S3)C)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(6-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2509821.png)


![N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2509827.png)


![(E)-4-(Dimethylamino)-N-[[4-(1-methylpiperidin-4-yl)oxyphenyl]methyl]but-2-enamide](/img/structure/B2509833.png)
![2-[[5-Butan-2-ylsulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2509835.png)

![(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-fluorophenyl)methanone](/img/structure/B2509837.png)



![ethyl 2-[[2-[1-[2-[(4-methylbenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2509842.png)